(S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CVL-751, also known as Tavapadon, is a highly selective partial agonist of the dopamine D1 and D5 receptors. It is primarily under development for the treatment of Parkinson’s disease. This compound was initially developed by Pfizer and later acquired by Cerevel Therapeutics. Tavapadon is designed to be an orally bioavailable, once-daily medication that targets dopamine D1 and D5 receptor subtypes to balance motor activity with a favorable tolerability profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CVL-751 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
- Formation of the pyrimidine ring.
- Introduction of the trifluoromethyl group.
- Attachment of the pyridine moiety.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of CVL-751 follows standard pharmaceutical manufacturing practices, including:
- Large-scale synthesis of the compound using optimized reaction conditions.
- Purification through crystallization or chromatography.
- Quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
CVL-751 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the pyrimidine or pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or alkylating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
CVL-751 has several scientific research applications, including:
Chemistry: Used as a model compound to study selective dopamine receptor agonism.
Biology: Investigated for its effects on dopamine receptor signaling pathways.
Industry: Utilized in the development of new therapeutic agents targeting dopamine receptors .
Mechanism of Action
CVL-751 exerts its effects by selectively activating dopamine D1 and D5 receptors. This activation modulates the direct motor pathway in the brain, which is responsible for initiating motor activity. By selectively targeting these receptors, CVL-751 aims to improve motor symptoms in Parkinson’s disease while minimizing side effects such as dyskinesias and psychotic symptoms. The compound’s partial agonist activity ensures that it provides sufficient receptor activation without causing prolonged overexcitation .
Comparison with Similar Compounds
Similar Compounds
Mevidalen (LY-3154207): Another dopamine receptor agonist under development for Parkinson’s disease.
Razpipadon (CVL-871): A compound similar to CVL-751, also targeting dopamine receptors
Uniqueness
CVL-751 is unique due to its high selectivity for dopamine D1 and D5 receptors and its partial agonist activity. This selectivity allows for targeted modulation of motor pathways, potentially offering a better balance of efficacy and tolerability compared to other dopamine receptor agonists .
Properties
IUPAC Name |
(S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYJBTBGYMYLPD-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](C2=C(C=CC(=C2)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474208 |
Source
|
Record name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189059-58-3 |
Source
|
Record name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.